molecular formula C26H29N5O6 B11459739 1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

Cat. No.: B11459739
M. Wt: 507.5 g/mol
InChI Key: ZPZAELBLQZMXRW-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the Imidazo[4,5-b]pyrazolo[4,3-e]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Functionalization of the Phenyl Rings: The phenyl rings are functionalized with methoxy and hydroxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the imidazo[4,5-b]pyrazolo[4,3-e]pyridine core.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazo[4,5-b]pyrazolo[4,3-e]pyridine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound may be studied for its potential as a pharmacophore. Its multiple functional groups can interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be explored. Its ability to interact with specific enzymes or receptors can be investigated for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(tert-butyl)-4-(3,4-dihydroxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one
  • 1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

Uniqueness: The presence of both dihydroxy and dimethoxy groups on the phenyl ring in 1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one makes it unique

Properties

Molecular Formula

C26H29N5O6

Molecular Weight

507.5 g/mol

IUPAC Name

4-tert-butyl-8-(3,4-dihydroxy-2,5-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-11-one

InChI

InChI=1S/C26H29N5O6/c1-26(2,3)31-24-16(12-27-31)18(15-11-17(36-5)20(32)21(33)22(15)37-6)19-23(28-24)29-25(34)30(19)13-8-7-9-14(10-13)35-4/h7-12,18-19,32-33H,1-6H3,(H,28,29,34)

InChI Key

ZPZAELBLQZMXRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(C3C(=N2)NC(=O)N3C4=CC(=CC=C4)OC)C5=CC(=C(C(=C5OC)O)O)OC

Origin of Product

United States

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